ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom attached to an indolizinyl group, which is further connected to a pyrazole ring. This compound’s unique structure makes it a subject of interest in chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of indolizine, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-indolizin-3-yl)-2H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.
1-(6-Bromoindolizin-3-yl)-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of an ethyl ester.
Uniqueness
Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for modification, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H12BrN3O2 |
---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
ethyl 1-(6-bromoindolizin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12BrN3O2/c1-2-20-14(19)12-7-8-18(16-12)13-6-5-11-4-3-10(15)9-17(11)13/h3-9H,2H2,1H3 |
InChI Key |
DCZROKDWISKKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.